molecular formula C21H14N2O3 B5692397 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide

Cat. No. B5692397
M. Wt: 342.3 g/mol
InChI Key: YPXIXYWIHSFRJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide derivatives often involves multiple steps, including ring closure reactions, reduction reactions, and acylation reactions. These processes start from commercially available materials, yielding products characterized by spectroscopic techniques such as NMR and HR-ESI-MS, indicating the compound's structure with good agreement (H. Bin, 2015).

Molecular Structure Analysis

X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations are common methods to analyze the molecular structure of benzamide derivatives. These analyses reveal that compounds like antipyrine derivatives crystallize in specific space groups, with crystal packing mainly stabilized by hydrogen bonds and π-interactions, which are significant for the molecule's stability (A. Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, leading to the formation of compounds with potential biological applications. These compounds are often screened for their biological activity, including their interaction with protein targets and enzymes, highlighting their potential in medicinal chemistry (A. Saeed et al., 2015).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Techniques such as SEM and single crystal X-ray diffraction provide insights into the compound's morphology and crystalline structure, aiding in the design of compounds with desirable physical properties (H. Bülbül et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Computational studies, including DFT calculations, help in understanding these properties, guiding the synthesis of derivatives with specific chemical behaviors (S. Demir et al., 2015).

properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-19(14-7-2-1-3-8-14)22-15-9-6-10-16(13-15)23-20(25)17-11-4-5-12-18(17)21(23)26/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXIXYWIHSFRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide

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